Oximidine I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

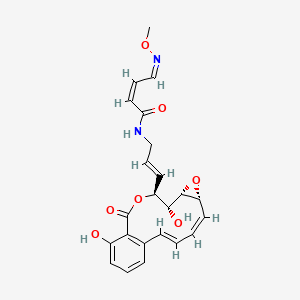

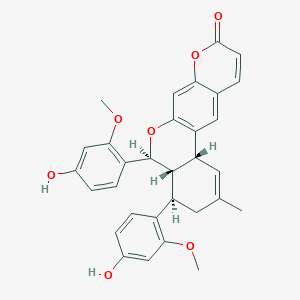

Oximidine I is a novel 12-membered macrolide containing an O-methyloxime moiety. It was isolated from the fermentation broth of Pseudomonas sp. Q52002. This compound exhibits significant antitumor activity, selectively inhibiting the growth of rat 3Y1 cells transformed with E1A, ras, or src oncogenes . The molecular formula of this compound is C23H24N2O7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Oximidine I involves several key steps. One approach includes the use of ring-closing metathesis (RCM) to construct the macrocyclic core. The synthesis begins with the preparation of a bis-diene substrate, which undergoes RCM to form the macrocyclic triene core. This is followed by stereoselective copper-mediated amidation of a (Z)-vinyl iodide to construct the enamide side chain .

Industrial Production Methods: Industrial production of this compound is still under research and development. The biosynthetic pathway involves bacterial trans-acyltransferase polyketide synthases (trans-AT PKSs), which are modular megaenzymes that assemble diverse bioactive natural products .

Chemical Reactions Analysis

Types of Reactions: Oximidine I undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly unsaturated 12-membered macrolactone and (Z)-enamide side chain make it reactive under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the double bonds in the macrolactone ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the oxime moiety to an amine.

Major Products: The major products formed from these reactions include epoxides from oxidation, amines from reduction, and azides from nucleophilic substitution .

Scientific Research Applications

Oximidine I has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying macrolide synthesis and the reactivity of oxime moieties.

Mechanism of Action

Oximidine I exerts its effects by inhibiting vacuolar H±ATPases (V-ATPases), which are responsible for pH homeostasis in various intracellular organelles. This inhibition disrupts cellular processes, leading to cell cycle arrest and apoptosis in transformed cells . The molecular targets include the V-ATPase subunits, and the pathways involved are related to cellular pH regulation and apoptosis induction .

Comparison with Similar Compounds

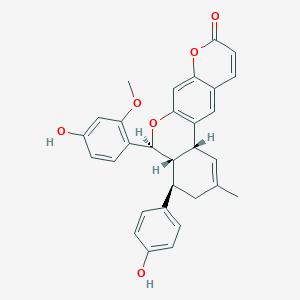

Lobatamides: These compounds also target V-ATPases and share structural similarities with this compound.

Salicylihalamides: Another class of macrolides that inhibit V-ATPases and have similar biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an O-methyloxime moiety. Its selective inhibition of transformed cells and potent antitumor activity at nanomolar concentrations set it apart from other similar compounds .

Properties

Molecular Formula |

C23H24N2O7 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1 |

InChI Key |

MJQHXIHJXNEHLK-GGTJAALXSA-N |

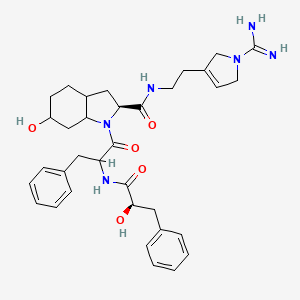

Isomeric SMILES |

CO/N=C\C=C/C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O |

Canonical SMILES |

CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)

![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)

![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)

![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)

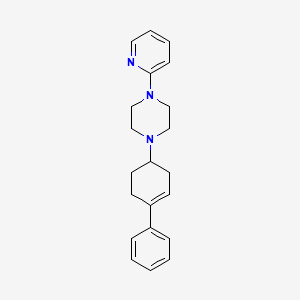

![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)

![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)

![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

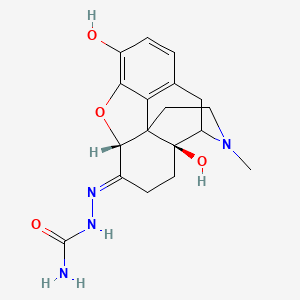

![[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea;hydrochloride](/img/structure/B10852491.png)